![molecular formula C10H6F3NO2 B1649038 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile CAS No. 914636-80-9](/img/structure/B1649038.png)
3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile
Overview
Description
“3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” is a chemical compound with the molecular formula C10H6F3NO2 . It has a molecular weight of 229.16 . The compound is also known as TFMPN.
Molecular Structure Analysis
The InChI code for “3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” is 1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” appears as a light yellow liquid .Scientific Research Applications
Pharmaceuticals: Drug Design and Development
The trifluoromethoxy group in compounds like 2-(Trifluoromethoxy)benzoylacetonitrile is known for its ability to improve the metabolic stability and bioavailability of pharmaceuticals . This compound can be used to create novel drug candidates with enhanced pharmacokinetic properties. Its incorporation into molecules can lead to drugs that are more resistant to metabolic degradation, potentially resulting in medications with longer half-lives and improved efficacy.
Material Science: Advanced Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing polymers with unique properties. The trifluoromethoxy group can impart hydrophobicity, chemical resistance, and thermal stability to polymers. This makes it valuable for creating advanced materials for use in extreme conditions or for specialized applications such as in aerospace or electronics .
Agricultural Chemistry: Pesticide Development
The introduction of the trifluoromethoxy group into pesticide molecules can enhance their potency and environmental persistence. This compound could be used to develop new classes of pesticides with improved efficacy against pests and reduced degradation in the environment, leading to more sustainable agricultural practices .
Organic Synthesis: Building Block for Complex Molecules
As a versatile building block, 2-(Trifluoromethoxy)benzoylacetonitrile is used in organic synthesis to construct complex molecules. Its reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the creation of diverse molecular architectures for research and industrial applications .
Analytical Chemistry: Chromatographic Standards
In analytical chemistry, this compound can be used as a standard in chromatographic methods to calibrate instruments and validate analytical procedures. Its unique chemical signature ensures accurate and reliable measurements when analyzing complex mixtures .
Chemical Synthesis: Trifluoromethoxylation Reagents
Recent advances have led to the development of new reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible. This compound can be used to generate these reagents, which are crucial for introducing the trifluoromethoxy group into various molecules, expanding the toolkit available to chemists .
Electronics: Organic Semiconductors
The electronic properties of the trifluoromethoxy group can be harnessed to design organic semiconductors. Compounds like 2-(Trifluoromethoxy)benzoylacetonitrile can be used to create semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of flexible and wearable electronics .
Safety and Hazards
The safety information for “3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid ingestion, inhalation, and contact with skin or eyes .
properties
IUPAC Name |
3-oxo-3-[2-(trifluoromethoxy)phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKGOUOTDCESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241100 | |
Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile | |
CAS RN |
914636-80-9 | |
Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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